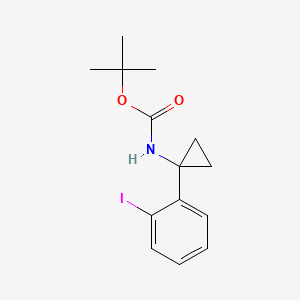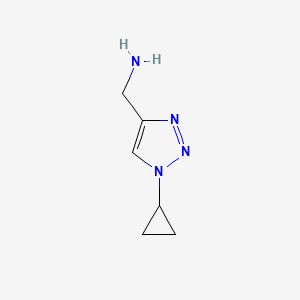![molecular formula C14H17Cl2N3O3 B15302416 3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride, also known as lenalidomide, is a derivative of thalidomide. It is an immunomodulatory agent with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. This compound is widely used in the treatment of multiple myeloma and myelodysplastic syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves several steps:
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in DMF in the presence of NEt₃.
Cyclization: The intermediate undergoes cyclization to form the desired product.
Hydrogenation: The final step involves hydrogenation using palladium hydroxide to yield the compound.
Industrial Production Methods
Industrial production of lenalidomide typically follows the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation step.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium hydroxide is used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Approved for the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Immunomodulation: It modulates the immune system by enhancing the activity of T cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Antineoplastic: Induces apoptosis in cancer cells and inhibits their proliferation
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound from which lenalidomide is derived.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has a broader therapeutic window compared to thalidomide and pomalidomide, making it a preferred choice for treating multiple myeloma and other hematological malignancies .
Properties
Molecular Formula |
C14H17Cl2N3O3 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C14H15N3O3.2ClH/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19;;/h1-3,11H,4-7,15H2,(H,16,18,19);2*1H |
InChI Key |
LPVRYTMHGBZYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


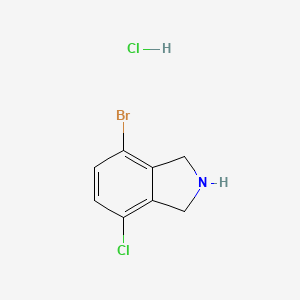
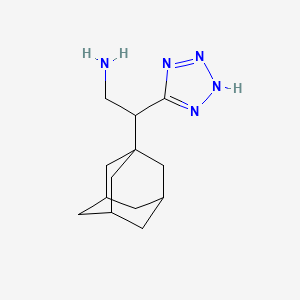

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
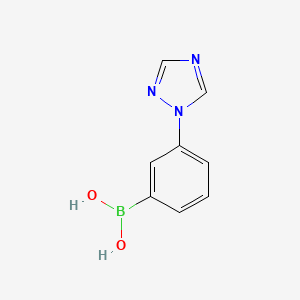
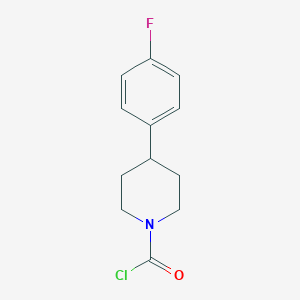
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
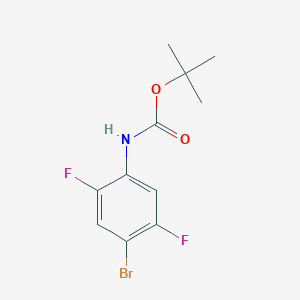
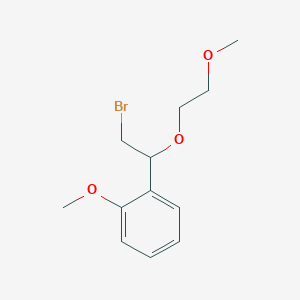
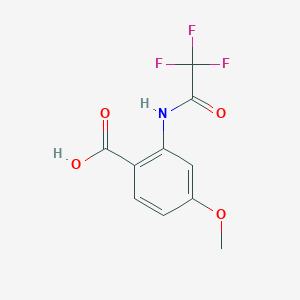
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
